molecular formula C5H10ClNO2 B6602448 rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride CAS No. 100819-64-5

rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B6602448
CAS No.: 100819-64-5
M. Wt: 151.59 g/mol
InChI Key: KBRAIQVDLVRELI-MXQJLSQZSA-N
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Description

rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride is a chiral compound with significant interest in various fields of scientific research. This compound is known for its unique structural properties, which include a cyclopropane ring, an amino group, and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: This compound is studied for its role in biological processes, including enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1-aminocyclopropanecarboxylic acid: Another cyclopropane-containing amino acid with similar structural features.

    2-aminocyclobutane-1-thiol hydrochloride: A compound with a cyclobutane ring and an amino group, differing in ring size and functional groups.

    2-(aminomethyl)cyclopropane-1-carboxylic acid hydrochloride: Similar in structure but with different substituents on the cyclopropane ring.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-3-2-5(3,6)4(7)8;/h3H,2,6H2,1H3,(H,7,8);1H/t3-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRAIQVDLVRELI-MXQJLSQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]1(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100819-64-5
Record name rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride
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